![molecular formula C17H17N5O7S2 B601304 Cefixime Methyl Ester CAS No. 88621-01-6](/img/structure/B601304.png)
Cefixime Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefixime Methyl Ester is an intermediate in the synthesis of Cefixime . Cefixime is an orally active, third-generation cephalosporin antibiotic . It is also an ester impurity of Cefixime .
Synthesis Analysis
Cefixime is synthesized by the reaction of 7-amino-3-vinyl-3-cephem-4-carboxylic acid with 2-(2-aminothiazol-4-yl)-2-[[ (Z)-(tert-butoxy Carbonyl)methoxy]imino] acetic acid-2-S-mercap to benzothiazole ester via amidation and hydrolysis . Another method involves the use of the aqueous solution containing sulfurous acid ion and organic solvent when being mixed into reaction dissolvent, use inorganic base as catalyst, cefixime side chain sulfur phosphorus active ester and 7- AVCA carries out being condensed .Molecular Structure Analysis
The molecular formula of Cefixime Methyl Ester is C17H17N5O7S2 . The molecular weight is 467.5 g/mol . The structure includes a beta-lactam ring, which is crucial for its antibiotic activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Cefixime include amidation and hydrolysis . The method comprises carrying out an amidation reaction between MICA ((Z)-2-(methoxycarbonylmethoxyimino)-2-(2-aminothiazol-4-yl)acetic acid) sulfur-phosphorous active ester and 7-AVCA to obtain cefixime methyl ester .Physical And Chemical Properties Analysis
The molecular weight of Cefixime Methyl Ester is 467.5 g/mol . It has a topological polar surface area of 227 Ų . The exact mass is 467.05694025 g/mol .Scientific Research Applications
Solubility Enhancement
Cefixime Methyl Ester is used in the formulation of ternary inclusion complexes to enhance its solubility . This is particularly important because Cefixime is known for its deficient water solubility .
Oral Bioavailability Improvement
The formulation of ternary inclusion complexes with Cefixime Methyl Ester also improves its oral bioavailability . This means that the drug can be more effectively absorbed and utilized in the body when taken orally .
Green Chemistry Applications
The formulation of these ternary inclusion complexes is achieved through a mechanochemistry technique . This technique is recognized for its “green” credentials, making it an environmentally friendly approach to drug formulation .
Microbial Metabolite Regulation
Cefixime Methyl Ester has been found to regulate the levels of microbial metabolites such as unsaturated fatty acids and bile acids . This could have potential implications for the treatment of various health conditions .
Gut Microbiota Restoration
Research has shown that a prebiotic blend can restore changes in the gut microbiota induced by Cefixime . This suggests that Cefixime Methyl Ester could potentially be used in conjunction with prebiotics to maintain a healthy gut microbiota .
Obesity Management
There is evidence to suggest that Cefixime Methyl Ester can have favorable effects on obesity outcomes . This is achieved through its impact on the gut microbiota and microbial metabolites .
Safety And Hazards
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O7S2/c1-3-7-5-30-15-11(14(25)22(15)12(7)16(26)27)20-13(24)10(8-6-31-17(18)19-8)21-29-4-9(23)28-2/h3,6,11,15H,1,4-5H2,2H3,(H2,18,19)(H,20,24)(H,26,27)/b21-10-/t11-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPJGEMACCCYJO-QVJRADPESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefixime Methyl Ester |
Q & A
Q1: What is the primary synthetic route used to produce Cefixime Methyl Ester and what are its advantages?
A1: The synthesis of Cefixime Methyl Ester primarily involves the amidation reaction between 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) and a cefixime side chain sulfur phosphorus active ester. [, ] This reaction yields Cefixime Methyl Ester, which then undergoes hydrolysis to produce Cefixime. [, ] This method utilizes a novel active ester [(Z)-2(2-amino-4-thiazolyl)methoxyimino-2-(triphenylphosphonium)acetyl chloride] that offers several advantages. [] Firstly, the resulting byproduct, diethyl phosphate, has lower toxicity compared to byproducts from other methods. [] Secondly, diethyl phosphate, being a liquid, is easily removable, simplifying the purification process. [] This route is favored for its simplicity, high yield, and reduced environmental impact. []
Q2: Are there any specific challenges associated with the existing production methods for Cefixime Trihydrate, and how does the research aim to address them?
A2: Yes, conventional methods for producing Cefixime Trihydrate often struggle to achieve both high yield and high purity simultaneously. [] The presence of impurities can negatively impact the quality and stability of the final drug product. [] Research has focused on developing a novel crystallization method to overcome these limitations. [] This method involves the introduction of at least one specific solvent during the hydrolysis of Cefixime Methyl Ester, which significantly enhances the removal of impurities. [] This process leads to Cefixime Trihydrate with a purity equal to or greater than 99.5%. [] Furthermore, the resulting Cefixime Trihydrate demonstrates superior quality attributes such as uniform particle size, good flowability, and excellent stability, even under accelerated degradation conditions. [] This improved stability translates to less than 0.2% degradation after one month of storage at 40°C, addressing a significant concern with existing commercial products. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.